methyl 4,5-dimethoxy-2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate
Description
Methyl 4,5-dimethoxy-2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate is a structurally complex heterocyclic compound characterized by a benzoate ester core substituted with 4,5-dimethoxy groups and an amide-linked propanoyl chain terminating in a 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety. Its molecular formula is C₂₅H₂₈N₄O₆, with a monoisotopic mass of 480.200885 .
Properties
Molecular Formula |
C20H20N4O6 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
methyl 4,5-dimethoxy-2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]benzoate |
InChI |
InChI=1S/C20H20N4O6/c1-28-16-10-13(20(27)30-3)15(11-17(16)29-2)21-18(25)8-9-24-19(26)12-6-4-5-7-14(12)22-23-24/h4-7,10-11H,8-9H2,1-3H3,(H,21,25) |
InChI Key |
QMKOVISGQGGPEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethoxy-2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate typically involves multiple steps. One common approach starts with the preparation of the benzotriazine intermediate, which is then coupled with a benzoate derivative. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, less oxidized form of the compound .
Scientific Research Applications
Methyl 4,5-dimethoxy-2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4,5-dimethoxy-2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The benzotriazine moiety, in particular, is known to interact with enzymes and receptors, influencing their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazine Cores
Several compounds share structural motifs with the target molecule but differ in their heterocyclic cores or substituents. Key examples include:
Key Differences :
- Heterocyclic Core: The target compound features a benzotriazinone ring, while analogues like 4i, 5k, and 5l utilize 1,3,5-triazine cores. Benzotriazinones exhibit distinct electronic properties due to fused aromaticity and a ketone group, which may enhance binding affinity in biological systems compared to triazines .
Reactivity Trends :
- The benzotriazinone ring is less electrophilic than triazines, reducing susceptibility to nucleophilic attack. This property could enhance stability under physiological conditions .
- Bromo substituents (e.g., in 5l) increase reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas methoxy groups (as in the target compound) are electron-donating, directing electrophilic substitution .
Physicochemical Properties
- In contrast, carboxylic acid derivatives like 4i show higher melting points (217.5–220°C), attributed to intermolecular hydrogen bonding .
- Solubility : The 4,5-dimethoxy groups on the target compound enhance lipophilicity (logP ≈ 3.5 predicted) compared to polar carboxylic acids (e.g., 4i, logP ~2.8) .
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